JECFA Safety Clearance with Defined ADI vs. Unlisted or Differently Classified Positional Isomers
Ethyl 3-hydroxy-2-methylbutyrate (JECFA No. 1949) received a full safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives in 2010 (Session 73) with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' and published full specifications, whereas its regioisomer ethyl 2-hydroxy-3-methylbutyrate has been identified as a novel wine aroma component but lacks an equivalent JECFA evaluation and published safety specification under this framework, making the target compound the only directly qualified option for flavor formulators requiring internationally recognized safety documentation .
| Evidence Dimension | International regulatory safety evaluation status |
|---|---|
| Target Compound Data | JECFA No. 1949; ADI: No safety concern; Full specs published (2010, Session 73); FEMA 4391 |
| Comparator Or Baseline | Ethyl 2-hydroxy-3-methylbutyrate: No JECFA number or published safety evaluation |
| Quantified Difference | Presence vs. absence of internationally recognized safety clearance and published monographs |
| Conditions | JECFA evaluation framework |
Why This Matters
For procurement in food and beverage applications, only compounds with published JECFA specifications meet the documentation requirements of most national food safety authorities, providing a regulatory gate that directly excludes non-evaluated analogs.
- [1] WHO. Evaluations of the Joint FAO/WHO Expert Committee on Food Additives: (±)-Ethyl 3-hydroxy-2-methylbutyrate. 2010. View Source
- [2] Campo E, Cacho J, Ferreira V. Multidimensional chromatographic approach applied to the identification of novel aroma compounds in wine. Identification of ethyl cyclohexanoate, ethyl 2-hydroxy-3-methylbutyrate and ethyl 2-hydroxy-4-methylpentanoate. J Chromatogr A. 2006;1137(2):223-230. View Source
